molecular formula C21H34O3 B3053925 3-beta,17-alpha-Dihydroxy-5-alpha-pregnan-20-one CAS No. 570-54-7

3-beta,17-alpha-Dihydroxy-5-alpha-pregnan-20-one

Cat. No.: B3053925
CAS No.: 570-54-7
M. Wt: 334.5 g/mol
InChI Key: LKQDFQLSEHWIRK-FJCZRMHDSA-N
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Description

3β,17α-Dihydroxy-5α-pregnan-20-one is a neuroactive steroid metabolite with a 5α-pregnane backbone, characterized by hydroxyl groups at the 3β and 17α positions and a ketone group at C20. It is structurally related to progesterone and testosterone metabolites and plays roles in modulating steroidogenic pathways and receptor-mediated signaling. This compound has been studied for its involvement in androgen biosynthesis, adrenal disorders, and prostate cancer . Radioimmunoassay studies have detected it in human plasma, with levels correlating with progesterone during the luteal phase, suggesting a role in reproductive physiology . Its stereochemistry (3β-OH vs. 3α-OH) and 5α-reduced configuration distinguish it from other pregnane derivatives, influencing its interactions with neuroreceptors like GABAA and NMDA .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(3S,5S,8R,9S,10S,13S,14S,17R)-3,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h14-18,23-24H,4-12H2,1-3H3/t14-,15-,16+,17-,18-,19-,20-,21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKQDFQLSEHWIRK-FJCZRMHDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30878597
Record name Allopregnane-3b,17a-diol-20-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

570-54-7
Record name 3β,17α-Dihydroxy-5α-pregnan-20-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=570-54-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Allopregnane-3beta,17alpha-diol-20-one
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Allopregnane-3b,17a-diol-20-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-β,17-α-dihydroxy-5-α-pregnan-20-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.484
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Record name ALLOPREGNANE-3.BETA.,17.ALPHA.-DIOL-20-ONE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-beta,17-alpha-Dihydroxy-5-alpha-pregnan-20-one typically involves the reduction of progesterone. One common method includes the use of sodium borohydride (NaBH4) as a reducing agent under mild conditions . The reaction is carried out in an organic solvent such as ethanol or methanol at room temperature. The product is then purified using chromatographic techniques.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as catalytic hydrogenation. This process uses a metal catalyst like palladium on carbon (Pd/C) under hydrogen gas pressure to reduce progesterone to this compound . The reaction conditions are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-beta,17-alpha-Dihydroxy-5-alpha-pregnan-20-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in ethanol or methanol.

    Substitution: N-bromosuccinimide (NBS) in an organic solvent.

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The biological activity of 3β,17α-dihydroxy-5α-pregnan-20-one is highly dependent on stereochemistry and substituent groups. Key comparisons with structurally related compounds are outlined below:

Compound Structural Features Biological Activity Key Research Findings References
3α,17α-Dihydroxy-5α-pregnan-20-one 3α-OH, 17α-OH, 5α-pregnane backbone Modulates NMDA and kainate receptors; sulfated form inhibits glutamate receptors Acts as a noncompetitive NMDA antagonist (EC50 = 62 μM); lacks anxiolytic activity compared to 5β-isomers
3α-Hydroxy-5β-pregnan-20-one (Pregnanolone) 3α-OH, 5β-pregnane backbone Potent GABAA agonist; anxiolytic and anesthetic effects Higher anxiolytic efficacy than 5α-isomers (ED50 = 3.0 mg/kg in mice)
3α-Hydroxy-5α-pregnan-20-one (Allopregnanolone) 3α-OH, 5α-pregnane backbone GABAA positive modulator; anticonvulsant and sedative Anesthetic potency in rats (TD50 = 18.8 mg/kg); less anxiolytic than 5β-isomer
3β,17α,21-Trihydroxy-5β-pregnan-20-one 3β-OH, 17α-OH, 21-OH, 5β-pregnane backbone Fetoplacental biomarker; synthesized for congenital adrenal hyperplasia screening Used in immunoassays to assess fetal health; no direct neuroactivity reported
3β-Hydroxy-5α-pregnan-20-one 3β-OH, 5α-pregnane backbone Inactive at GABAA receptors; potential role in steroid metabolism Lacks anxiolytic or anesthetic effects due to 3β stereochemistry

Key Differences and Mechanisms

Stereochemistry at C3 and C5: 3α vs. 3β-OH: 3α-hydroxy isomers (e.g., allopregnanolone) bind GABAA receptors with high affinity, whereas 3β-hydroxy analogues (e.g., 3β,17α-dihydroxy-5α-pregnan-20-one) show minimal activity, highlighting stereospecific receptor interactions . 5α vs. 5β Reduction: 5α-pregnanes (e.g., allopregnanolone) exhibit stronger anesthetic effects, while 5β-isomers (e.g., pregnanolone) have superior anxiolytic properties due to differential membrane interactions .

Sulfation and Receptor Modulation: Sulfated derivatives (e.g., 3α-hydroxy-5β-pregnan-20-one sulfate) inhibit NMDA receptors noncompetitively, unlike nonsulfated forms, which lack this activity .

Hydroxylation Patterns :

  • Additional hydroxyl groups (e.g., 15β-OH in 3α,15β,17α-trihydroxy-5β-pregnan-20-one) expand roles in perinatal steroid metabolism but reduce neuroactivity .

Research Implications and Data Tables

Table 1: Neuroactive Steroid Receptor Affinities

Compound GABAA Modulation NMDA Inhibition Anxiolytic ED50 (mg/kg) Anesthetic TD50 (mg/kg)
3β,17α-Dihydroxy-5α-pregnan-20-one None Not studied N/A N/A
3α-Hydroxy-5α-pregnan-20-one Potent agonist Weak 2.8 (mice) 18.8 (rats)
3α-Hydroxy-5β-pregnan-20-one Potent agonist Moderate 3.0 (mice) 21.2 (rats)
3β-Hydroxy-5α-pregnan-20-one None None N/A N/A

Table 2: Plasma Levels and Physiological Roles

Compound Plasma Concentration Physiological Context
3β,17α-Dihydroxy-5α-pregnan-20-one 0.25–2.5 ng/mL (human luteal phase) Linked to progesterone metabolism; adrenal carcinoma biomarker
Allopregnanolone 2.0–9.3 ng/mL (rat estrus) Stress response, neuroprotection
Pregnanolone Not quantified Pregnancy-associated neurosteroid

Biological Activity

3-beta,17-alpha-Dihydroxy-5-alpha-pregnan-20-one, also known as allopregnanolone, is a neurosteroid that plays significant roles in various biological processes. This compound is derived from progesterone and has garnered attention due to its neuroactive properties and involvement in steroidogenesis. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by the following properties:

PropertyValue
Molecular Formula C21H34O3
Molecular Weight 318.49 g/mol
Melting Point 200-205 °C
Solubility Soluble in organic solvents

Neuroactive Properties

Allopregnanolone acts as a potent allosteric modulator of the GABA_A receptor, enhancing the inhibitory effects of GABA. This modulation leads to increased chloride ion influx, resulting in neuronal hyperpolarization and decreased excitability. It has been shown to protect against excitotoxicity and seizures by stabilizing neuronal membranes and promoting neuroprotection .

Effects on Neurogenesis

Research indicates that allopregnanolone may stimulate neurogenesis in the hippocampus. It promotes the survival and differentiation of neural progenitor cells, potentially contributing to cognitive functions such as learning and memory .

The primary mechanisms through which this compound exerts its biological effects include:

  • GABA_A Receptor Modulation : Enhances GABAergic transmission leading to anxiolytic effects.
  • Neuroprotective Effects : Reduces neuronal death under conditions of stress or excitotoxicity.
  • Influence on Steroidogenesis : Acts as a precursor in the synthesis of other steroid hormones, impacting various physiological processes .

Case Studies

  • Neuroprotection Against Seizures : A study demonstrated that allopregnanolone administration significantly reduced seizure activity in animal models by enhancing GABA_A receptor function .
  • Impact on Mood Disorders : Clinical observations suggest that fluctuations in allopregnanolone levels may correlate with mood disorders such as premenstrual syndrome (PMS) and postpartum depression .

In Vitro Studies

In vitro studies using hippocampal neuron cultures revealed that exposure to allopregnanolone resulted in a rapid decrease in neurite length and complexity, indicating its role in regulating neuronal morphology .

Summary of Findings

The biological activity of this compound is multifaceted, influencing both neurophysiological processes and hormonal regulation. Its ability to modulate GABA_A receptors positions it as a potential therapeutic target for neurological disorders such as epilepsy and anxiety.

Q & A

Q. How can 3β,17α-dihydroxy-5α-pregnan-20-one be analytically identified and quantified in biological samples?

Answer:

  • Methods: Use liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) with deuterated internal standards for precise quantification.
  • Sample Preparation: Hydrolyze urine or plasma with β-glucuronidase to release conjugated metabolites, followed by solid-phase extraction (SPE) for purification .
  • Validation: Cross-validate results with radiolabeled tracer studies (e.g., using 3^3H-labeled 5α-dihydroprogesterone) to confirm metabolite recovery rates .

Q. What are the critical safety protocols for handling 3β,17α-dihydroxy-5α-pregnan-20-one in laboratory settings?

Answer:

  • Handling: Use fume hoods, gloves (nitrile), and eye protection to avoid inhalation or dermal exposure.
  • Storage: Store in airtight containers at -20°C, away from oxidizers and ignition sources.
  • Waste Disposal: Follow EPA guidelines for steroid disposal; incinerate at certified facilities .

Q. What are the primary physicochemical properties of 3β,17α-dihydroxy-5α-pregnan-20-one relevant to experimental design?

Answer:

  • Key Properties:

    PropertyValueSource
    Molecular Weight334.50 g/mol
    LogP~4.59 (predicted lipophilicity)
    Melting Point216.4–218.5°C
    StabilityDegrades under UV light; store in dark

Advanced Research Questions

Q. How do enzymatic pathways for 3β,17α-dihydroxy-5α-pregnan-20-one metabolism differ between hepatic and extrahepatic tissues?

Answer:

  • Extrahepatic Pathways: In tissues like the prostate or endometrium, 5α-reductase and 3β-hydroxysteroid dehydrogenase (3β-HSD) catalyze progesterone → 5α-DHP → 3β,17α-dihydroxy-5α-pregnan-20-one. Unlike hepatic pathways, extrahepatic 6α-hydroxylation is mediated by non-P450 enzymes, forming 3β,6α-dihydroxy metabolites .
  • Contradictions: Liver cytochrome P450 6α-hydroxylase does not act on 5α-reduced steroids, necessitating tissue-specific enzyme profiling .

Q. What experimental models resolve contradictions in 3β,17α-dihydroxy-5α-pregnan-20-one’s neuroactive effects?

Answer:

  • In Vitro Models: Use hippocampal neuron cultures to assess GABA receptor potentiation via 36^{36}Cl⁻ uptake assays, comparing effects with synthetic neurosteroids (e.g., allopregnanolone) .
  • In Vivo Models: Employ knock-out mice lacking 5α-reductase to isolate endogenous vs. exogenous metabolite contributions .

Q. How can isotopic labeling optimize metabolic flux analysis for 3β,17α-dihydroxy-5α-pregnan-20-one in dynamic systems?

Answer:

  • Labeling Strategy: Administer 13^{13}C-progesterone to track 13^{13}C enrichment in urinary metabolites via high-resolution LC-MS.
  • Kinetic Modeling: Use compartmental models to estimate turnover rates and tissue-specific clearance .

Methodological Challenges

Q. How to address low metabolite recovery in urinary studies of 3β,17α-dihydroxy-5α-pregnan-20-one?

Answer:

  • Optimization: Pre-treat samples with solvolysis (e.g., ethyl acetate/H2_2SO4_4) to hydrolyze sulfated conjugates missed by β-glucuronidase .
  • Quality Control: Spike samples with 3^3H-labeled standards to monitor extraction efficiency (target >85%) .

Q. What statistical approaches reconcile inter-species variability in 5α-reduced steroid metabolism?

Answer:

  • Comparative Analysis: Use phylogenetic generalized least squares (PGLS) to model enzyme evolution across species (e.g., human vs. rodent 6α-hydroxylase activity) .
  • Meta-Analysis: Aggregate data from PubChem and NIST databases to identify conserved metabolic nodes .

Functional Implications

Q. Does 3β,17α-dihydroxy-5α-pregnan-20-one modulate glucocorticoid or mineralocorticoid receptor activity?

Answer:

  • Assays: Perform competitive binding assays with 3^3H-corticosterone, testing displacement in HEK293 cells transfected with GR/MR receptors.
  • Findings: Preliminary data suggest weak antagonism (IC50_{50} >10 μM), prioritizing structural analogs for SAR studies .

Q. What role does this metabolite play in pregnancy-associated neurosteroid surges?

Answer:

  • Clinical Correlation: Measure serum levels in pregnant women during trimester-specific intervals, correlating with EEG changes (e.g., GABAergic tone).
  • Ethical Compliance: Obtain IRB approval and paternal consent for fetal risk assessments .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-beta,17-alpha-Dihydroxy-5-alpha-pregnan-20-one
Reactant of Route 2
3-beta,17-alpha-Dihydroxy-5-alpha-pregnan-20-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.